Naphtho[2,3-a]coronene
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Overview
Description
Naphtho[2,3-a]coronene is a polycyclic aromatic hydrocarbon composed of multiple fused benzene ringsThe compound has a molecular formula of C32H16 and is characterized by its high stability and aromaticity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphtho[2,3-a]coronene can be synthesized through various organic synthetic methods. One common approach involves the cyclization of precursor molecules under specific conditions. For instance, the photochemical synthesis method involves the photocyclization of hexatriene systems followed by the aromatization of benzene rings via the elimination of water molecules . This method requires precise control of reaction conditions, including the use of ultraviolet light and specific catalysts.
Industrial Production Methods: While industrial production methods for this compound are not as well-documented as laboratory synthesis, it is likely that similar principles apply. Large-scale production would require optimization of reaction conditions to ensure high yield and purity. Techniques such as chemical vapor deposition (CVD) and other advanced organic synthesis methods could be employed .
Chemical Reactions Analysis
Types of Reactions: Naphtho[2,3-a]coronene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s aromatic structure and the presence of multiple reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce this compound to form partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur with reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid), leading to halogenated or nitrated derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydrogenated polycyclic aromatic hydrocarbons .
Scientific Research Applications
Naphtho[2,3-a]coronene has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their interactions with other molecules.
Biology: Research has explored its potential biological activities, including its interactions with biological macromolecules.
Mechanism of Action
The mechanism by which Naphtho[2,3-a]coronene exerts its effects involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA bases, potentially disrupting DNA replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .
Comparison with Similar Compounds
Coronene: Another polycyclic aromatic hydrocarbon with a similar structure but fewer fused benzene rings.
Benzo[a]pyrene: Known for its carcinogenic properties, it shares structural similarities with Naphtho[2,3-a]coronene.
Uniqueness: this compound is unique due to its specific arrangement of benzene rings, which imparts distinct chemical and physical properties. Its high stability and aromaticity make it a valuable compound for various research applications, distinguishing it from other polycyclic aromatic hydrocarbons .
Properties
IUPAC Name |
nonacyclo[22.6.2.02,11.04,9.012,29.015,28.018,27.021,26.025,30]dotriaconta-1(30),2,4,6,8,10,12(29),13,15(28),16,18(27),19,21(26),22,24,31-hexadecaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16/c1-2-4-22-16-26-24-14-12-20-10-8-18-6-5-17-7-9-19-11-13-23(25(26)15-21(22)3-1)31-29(19)27(17)28(18)30(20)32(24)31/h1-16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZSETIMOXAJGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C4=C5C6=C(C=CC7=C6C8=C(C=C7)C=CC9=C8C5=C(C3=CC2=C1)C=C9)C=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172457 |
Source
|
Record name | Naphtho(2,3-a)coronene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190-74-9 |
Source
|
Record name | Naphtho(2,3-a)coronene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphtho(2,3-a)coronene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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